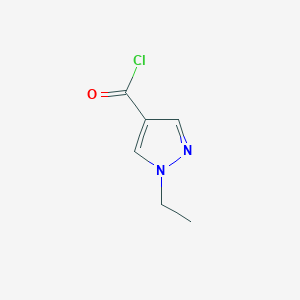

1-ethyl-1H-pyrazole-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the CAS Number: 905307-18-8 and Linear Formula: C6H7ClN2O . It has a molecular weight of 158.59 .

Molecular Structure Analysis

The InChI Code for 1-ethyl-1H-pyrazole-4-carbonyl chloride is 1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Crystal Structure : Zhang, Zhang, and Guo (2009) synthesized a compound using 1-ethyl-1H-pyrazole-4-carbonyl chloride, examining its crystal structure and intermolecular interactions (Zhang, Zhang, & Guo, 2009).

Molecular Conformation Analysis : In a related study, Zhang, Zhang, and Liu (2007) explored the molecular conformation of a similar compound, highlighting the orientations of pyrazole and benzene rings (Zhang, Zhang, & Liu, 2007).

Catalysis and Reaction Efficiency

Ruthenium-Catalyzed Reactions : Asaumi et al. (2003) investigated the ruthenium-catalyzed carbonylation of 1-arylpyrazoles, with a focus on the pyrazole ring’s directing role in C-H bond cleavage (Asaumi et al., 2003).

Facile Synthesis of Heterocycles : Ghaedi et al. (2015) achieved efficient synthesis of novel pyrazolo[3,4-b]pyridine products through condensation involving pyrazole-5-amine derivatives and activated carbonyl groups, indicating broad applications in creating new heterocycles (Ghaedi et al., 2015).

Experimental and Theoretical Spectroscopic Studies : Koca et al. (2014) synthesized and characterized a compound involving 1H-pyrazole-4-carbonyl chloride, providing insights into its vibrational spectra and molecular orbital energies (Koca et al., 2014).

Novel Compound Synthesis

Heterocyclic Analogues of Xanthone : Datterl et al. (2010) described the synthesis of heterocyclic analogues, utilizing 1H-pyrazole-4-carbonyl chloride in the process, and provided detailed NMR spectroscopic investigations (Datterl et al., 2010).

Pyrazole Acyl Thiourea Derivatives : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives, demonstrating the versatility of 1H-pyrazole-4-carbonyl chloride in synthesizing compounds with potential bioactivities (Wu et al., 2012).

Synthesis Methodologies

Ethyl 1,4,5-Triaryl-1H-pyrazole-3-carboxylates Synthesis : Zhai et al. (2013) developed a one-pot approach for synthesizing ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, which can be a blueprint for similar syntheses involving 1H-pyrazole derivatives (Zhai et al., 2013).

Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) studied the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride, offering insights into the reactivity of similar pyrazole compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid : Xiao-qiang (2007) described a process for synthesizing 3-Methyl-1H-pyrazole-4-carboxylic Acid, showcasing another practical application of pyrazole compounds in industrial production (Xiao-qiang, 2007).

Mechanism of Action

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

properties

IUPAC Name |

1-ethylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEWJSXRBCNGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)

![N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2420113.png)

![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)

![4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2420124.png)